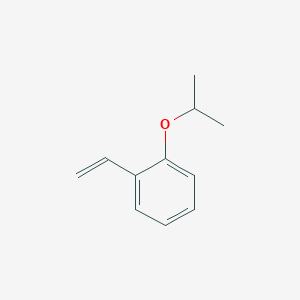

1-isopropoxy-2-vinylbenzene

Overview

Description

1-Isopropoxy-2-vinylbenzene (CAS: 67191-35-9) is a styrene derivative with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol . It is a key intermediate in organometallic chemistry, particularly in the synthesis of ruthenium-based olefin metathesis catalysts, such as Hoveyda-Grubbs II and III catalysts . The compound features an isopropoxy group at the 1-position and a vinyl group at the 2-position of the benzene ring, enabling its participation in transmetalation and cross-metathesis reactions .

Preparation Methods

1-Isopropoxy-2-vinylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of methyl triphenylphosphonium bromide with n-butyllithium in tetrahydrofuran (THF) and hexane, followed by the addition of O-(2-propoxy)salicylaldehyde . The reaction conditions typically involve room temperature and a reaction time of several hours. Industrial production methods may vary, but they generally follow similar principles of organic synthesis.

Chemical Reactions Analysis

1-Isopropoxy-2-vinylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: It can participate in substitution reactions, where the vinyl or isopropoxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropoxy-2-vinylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

Medicine: It may be investigated for its potential therapeutic properties.

Industry: This compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-isopropoxy-2-vinylbenzene involves its interaction with specific molecular targets. It can bind to various enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Physical Properties :

- Solubility : Soluble in dichloromethane (DCM) and other polar aprotic solvents .

- Storage : Stable at 2–8°C under moisture-free conditions .

- Synthesis : Produced during metathesis precatalyst activation, often alongside 1-octene in a ~4:1 ratio .

Comparison with Structurally Similar Compounds

Isobutylbenzene (2-Methyl-1-phenylpropane)

- Formula : C₁₀H₁₄; MW : 134.22 g/mol; CAS : 538-93-2 .

- Key Differences : Lacks the vinyl and isopropoxy groups. The isobutyl substituent confers distinct reactivity.

- Applications : Primarily used as a solvent or intermediate in organic synthesis.

- Hazards : Classified as Flammable Liquid 3 (H226), with skin (H315) and eye (H319) irritation risks .

3-(2-Isopropylphenyl)-1-propene

- Formula : C₁₂H₁₆; CAS : 1587-06-0 .

- Key Differences : Structural isomer with a propene chain at the 3-position instead of the 2-position.

- Hazards: No specific classification reported .

- Contrast : The altered substituent position reduces its utility in metathesis catalysis compared to 1-isopropoxy-2-vinylbenzene.

4-Bromo-1-isopropoxy-2-vinylbenzene

- Formula : C₁₁H₁₃BrO; MW : 241.12 g/mol; CAS : 16602-27-0 .

- Key Differences : Bromine substitution at the 4-position introduces steric and electronic effects.

- Applications : Likely used in Suzuki coupling or palladium-catalyzed reactions due to the bromine atom.

- Contrast : The bromine substituent enhances electrophilicity but may hinder transmetalation steps critical in ruthenium catalyst synthesis .

1-Isopropoxy-2-(prop-2-en-1-yl)benzene

- Mentioned in : Catalyst optimization studies .

- Key Differences : Prop-2-en-1-yl (allyl) group replaces the vinyl group.

- Applications : Tested as a precursor for FixCat catalysts but yielded lower efficiency (~50% vs. 91% for this compound in Ru-2a synthesis) .

- Contrast : The allyl group’s bulkiness may reduce compatibility with ruthenium coordination sites.

Reactivity and Catalytic Performance

Transmetalation Efficiency

- Ru-2a Synthesis : this compound achieves >95% conversion in transmetalation with CuCl, yielding 91% Ru-2a and 86% Cu-1a .

- Brominated Derivative: No catalytic data available, but bromine’s electron-withdrawing nature likely slows reaction kinetics .

Hazard and Handling Considerations

- This compound: Limited hazard data, but standard handling for volatile organics is recommended (e.g., avoid evaporation during workup) .

- Isobutylbenzene : Higher flammability and irritation risks necessitate stringent safety protocols .

Biological Activity

1-Isopropoxy-2-vinylbenzene, an organic compound with the molecular formula CHO, is characterized by the presence of an isopropoxy group and a vinyl group attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields, including chemistry, biology, and medicine.

This compound can be synthesized through various methods, often involving the reaction of specific precursors under controlled conditions. One common synthetic route includes the reaction of methyl triphenylphosphonium bromide with n-butyllithium in tetrahydrofuran (THF) and hexane, followed by the addition of O-(2-propoxy)salicylaldehyde.

The biological activity of this compound is primarily linked to its interactions with biological molecules. It has been studied for its potential therapeutic properties, particularly in relation to its reactivity with various enzymes and receptors. The compound's mechanism involves the formation of complexes that can influence biochemical pathways, particularly those related to isoprenoid biosynthesis.

Pharmacokinetics

Research indicates that this compound may exhibit significant reactivity and potential bioavailability due to its structural features. Its interactions with ruthenium carbene complexes suggest a role in catalyzing reactions that could have biological implications.

Case Studies

- Reactivity Studies : Preliminary studies have shown that compounds similar to this compound can interact with viral proteases, indicating potential antiviral activity. This suggests that further exploration of this compound's interactions with enzymes could uncover therapeutic mechanisms.

- Catalytic Applications : In a study involving ethenolysis reactions, this compound was identified as a product formed from precatalysts during the reaction process. The yield ratios indicated significant conversions and highlighted its role in catalytic processes .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features | Potential Applications |

|---|---|---|---|

| This compound | CHO | Isopropoxy and vinyl groups | Antiviral activity, catalytic applications |

| 4-Bromo-1-isopropoxy-2-vinylbenzene | CHBrO | Bromine substituent | Interaction with viral proteases |

| 4-Chloro-1-isopropoxy-2-vinylbenzene | CHClO | Chlorine substituent | Chemical synthesis |

Properties

IUPAC Name |

1-ethenyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-4-10-7-5-6-8-11(10)12-9(2)3/h4-9H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCKVSZTZAMSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420138 | |

| Record name | 2-isopropoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67191-35-9 | |

| Record name | 2-isopropoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethenyl-2-(1-methylethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.